Myricadiol
Myricadiol
Myricadiol belongs to the class of organic compounds known as scalarane sesterterpenoids. These are sesterterpenoids with a structure based on the scalarane backbone. Scalarane is a tetracyclic compound, which is similar the homoandrostane with five methyl groups at the 4-, 4-, 8-, 17-, 17a-positions. Myricadiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, myricadiol is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
17884-88-7
VCID:
VC21019363
InChI:
InChI=1S/C30H50O2/c1-25(2)16-17-30(19-31)15-10-22-28(6)12-8-20-26(3,4)24(32)11-14-27(20,5)21(28)9-13-29(22,7)23(30)18-25/h10,20-21,23-24,31-32H,8-9,11-19H2,1-7H3
SMILES:
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)CO)C
Molecular Formula:
C30H50O2
Molecular Weight:
442.7 g/mol
Myricadiol
CAS No.: 17884-88-7
Cat. No.: VC21019363
Molecular Formula: C30H50O2
Molecular Weight: 442.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Myricadiol belongs to the class of organic compounds known as scalarane sesterterpenoids. These are sesterterpenoids with a structure based on the scalarane backbone. Scalarane is a tetracyclic compound, which is similar the homoandrostane with five methyl groups at the 4-, 4-, 8-, 17-, 17a-positions. Myricadiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, myricadiol is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 17884-88-7 |
| Molecular Formula | C30H50O2 |
| Molecular Weight | 442.7 g/mol |
| IUPAC Name | 8a-(hydroxymethyl)-4,4,6a,6a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol |
| Standard InChI | InChI=1S/C30H50O2/c1-25(2)16-17-30(19-31)15-10-22-28(6)12-8-20-26(3,4)24(32)11-14-27(20,5)21(28)9-13-29(22,7)23(30)18-25/h10,20-21,23-24,31-32H,8-9,11-19H2,1-7H3 |
| Standard InChI Key | RJAKLUPHSBOQNU-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]4(C3=CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O |
| SMILES | CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)CO)C |
| Canonical SMILES | CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)CO)C |
| Appearance | Powder |
| Melting Point | 271 - 273 °C |
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